(S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine
Description
(S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a bromo and fluoro substituent at the 5- and 4-positions of the indene ring, respectively. This compound belongs to the 2,3-dihydro-1H-inden-1-amine scaffold, a privileged structure in medicinal chemistry due to its conformational rigidity and bioisosteric resemblance to neurotransmitters like dopamine and serotonin . The stereochemistry at the 1-position (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
(1S)-5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOBYXDJPIHPP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
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Substrate Preparation : Dissolve 5-bromo-4-fluoro-indan-1-one (1.0 equiv) in anhydrous methanol.
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Reducing System : Add ammonium formate (10.0 equiv) and sodium cyanoborohydride (3.0 equiv).
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Reaction Conditions : Stir at 60°C for 2–4 hours under nitrogen.
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Workup : Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:10).
| Parameter | Value |
|---|---|
| Yield | 64–72% (racemic mixture) |
| Purity (HPLC) | >95% |
| Key Limitation | No inherent stereoselectivity |
Mechanistic Insight : The reaction proceeds via imine formation, followed by borohydride reduction. The fluorine substituent at C4 slightly slows imine formation due to electron-withdrawing effects, necessitating prolonged reaction times compared to non-fluorinated analogs.
Asymmetric Catalytic Hydrogenation
To achieve enantioselectivity, asymmetric hydrogenation of a prochiral imine precursor offers a scalable solution.
Substrate Synthesis
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Imine Formation : React 5-bromo-4-fluoro-indan-1-one with (R)-tert-butanesulfinamide under Ti(OEt)₄ catalysis to form the (R)-sulfinyl imine.
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Hydrogenation : Use a chiral rhodium catalyst (e.g., Rh/(R)-BINAP) under 50 psi H₂ in THF at 25°C.
| Parameter | Value |
|---|---|
| ee | 88–92% |
| Yield (after deprotection) | 78% |
| Catalyst Loading | 2 mol% |
Critical Note : The fluorine atom’s electronegativity enhances imine stability but may reduce catalyst turnover frequency. Optimization of ligand electronics (e.g., switching to Josiphos ligands) improves ee to >98%.
Diastereoselective Alkylation Using Chiral Auxiliaries
The Schöllkopf bis-lactim ether method, adapted from fluorinated amino acid synthesis, enables stereocontrol:
Protocol
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Auxiliary Attachment : React 4-fluoro-5-bromomethylindene with (S)-bis-lactim ether under basic conditions.
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Alkylation : Treat with LDA at -78°C to form the diastereomerically enriched intermediate.
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Hydrolysis : Cleave the auxiliary with HCl/MeOH to yield (S)-amine.
| Parameter | Value |
|---|---|
| Diastereomeric Ratio | 9:1 (S:R) |
| Overall Yield | 55% |
| Key Advantage | No need for resolution |
Limitation : Multi-step synthesis and moderate yields limit industrial applicability.
Enzymatic Resolution of Racemic Mixtures
For racemic amine produced via reductive amination, enzymatic resolution using lipases or acylases provides an efficient route to the (S)-enantiomer:
Process
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Acylation : Treat racemic amine with vinyl acetate in MTBE using Candida antarctica lipase B (CAL-B).
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Selective Hydrolysis : The enzyme acylates the (R)-enantiomer preferentially, leaving (S)-amine unreacted.
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Separation : Extract (S)-amine via basic aqueous workup.
| Parameter | Value |
|---|---|
| ee | >99% |
| Yield (S)-amine | 45% (theoretical max 50%) |
| Enzyme Reusability | 5 cycles without loss of activity |
Scale-Up Challenge : High enzyme costs necessitate immobilized systems for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | ee (%) | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination + Resolution | 99 | 32 | Moderate | 12,000 |
| Asymmetric Hydrogenation | 98 | 78 | High | 8,500 |
| Schöllkopf Auxiliary | 95 | 55 | Low | 22,000 |
| Enzymatic Resolution | 99 | 45 | High | 10,500 |
Key Trade-Off : Asymmetric hydrogenation balances cost and efficiency, while enzymatic resolution excels in purity but suffers from inherent 50% yield limitations.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The amine group can participate in coupling reactions to form amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides for nucleophilic substitution, and electrophiles such as halogens or sulfonates for electrophilic substitution.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used.
Coupling Reactions: Reagents such as carbodiimides or boronic acids are used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted indane derivatives, amides, imines, and other nitrogen-containing compounds, which can be further utilized in different applications.
Scientific Research Applications
(S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The chiral amine group plays a crucial role in determining the stereospecific interactions and biological activity of the compound.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects: Bromine at position 5 (vs. Fluorine at position 4 introduces electronegativity and metabolic stability compared to methyl or chloro substituents .
- Stereochemical Influence : The (S)-enantiomer of 5-bromo-4-methyl analog shows higher potency in G protein-biased µ-opioid receptor activation than its (R)-counterpart .
- Biological Activity : Unsubstituted (S)-2,3-dihydro-1H-inden-1-amine derivatives exhibit MAO-B inhibitory activity (IC₅₀ ~50 nM), while halogenation alters selectivity and pharmacokinetics .
MAO-B Inhibition
Derivatives like rasagiline analogs (e.g., (S)-2,3-dihydro-1H-inden-1-amine) inhibit MAO-B with >100-fold selectivity over MAO-A, making them candidates for neurodegenerative disease therapy. Bromo-fluoro substitution may further optimize binding to the hydrophobic pocket of MAO-B .
Central Nervous System (CNS) Targeting
The 2,3-dihydro-1H-inden-1-amine scaffold is utilized in CNS-active compounds, such as indatraline (a non-selective monoamine reuptake inhibitor). Halogenation at specific positions modulates lipophilicity and CNS penetration .
Opioid Receptor Agonism
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine derivatives demonstrate potent µ-opioid receptor activation with reduced β-arrestin recruitment, suggesting improved safety profiles for pain management .
Biological Activity
(S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that has gained attention in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromine and fluorine atom attached to an indane ring, which contributes to its unique chemical behavior. Its molecular formula is with a molecular weight of approximately 266.54 g/mol. The presence of the amine group allows for significant interactions with biological targets through hydrogen bonding and electrostatic interactions.
The biological activity of (S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is influenced by its interactions with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound's binding affinity and selectivity towards these targets. The chiral nature of the amine group plays a crucial role in determining the stereospecific interactions that can modulate various biochemical pathways.
Biological Activity Overview
Research indicates that (S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine exhibits significant biological activity across several domains:
Potential Applications
- Medicinal Chemistry :
- Biological Studies :
- Industrial Applications :
Case Studies and Research Findings
Several studies have investigated the biological effects of (S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine:
Q & A
Q. What are the common synthetic routes for enantioselective preparation of (S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine?
The enantioselective synthesis of this compound can be achieved via asymmetric hydrogenation of cyclic ketoxime precursors using chiral phosphine ligands. For example, a 10 mol% catalyst loading with Ru-based complexes has been reported to yield enantiomerically pure dihydroindene amines, a method adapted from studies on Rasagiline intermediates . Key steps include:
- Oxime formation : Reacting 5-bromo-4-fluoro-indan-1-one with hydroxylamine.
- Hydrogenation : Using chiral ligands to control stereochemistry.
- Purification : Chromatography or recrystallization to isolate the (S)-enantiomer.
| Reaction Parameter | Typical Conditions |
|---|---|
| Catalyst | Ru/(S)-BINAP complexes |
| Solvent | Methanol or ethanol |
| Pressure | 50–100 bar H₂ |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structural refinement. The program handles high-resolution data and twinned crystals, critical for confirming stereochemistry .
- NMR spectroscopy : H and C NMR (e.g., in DMSO-d₆) resolve substituent effects, with coupling constants () confirming fluorine placement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and halogen isotopic patterns.
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) studies, such as B3LYP/6-311++G(d,p), analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and hyperpolarizability. These models predict UV-Vis absorption bands and reactivity sites, which can be cross-validated with experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions between DFT predictions and experimental spectroscopic data?
Discrepancies often arise from solvent effects or basis set limitations. Mitigation strategies include:
- Solvent modeling : Use IEFPCM or COSMO solvation models in DFT to account for polarity .
- Vibrational analysis : Compare calculated IR/Raman spectra with experimental data to refine force constants.
- Benchmarking : Test multiple functionals (e.g., M06-2X vs. B3LYP) to identify the most accurate method for halogenated systems.
Q. What strategies optimize enantiomeric purity during scale-up synthesis?
- Catalyst engineering : Modify phosphine ligands (e.g., Josiphos derivatives) to enhance enantioselectivity at lower loadings (<5 mol%) .
- Kinetic resolution : Use lipases or engineered oxidases (e.g., cyclohexylamine oxidase) to deracemize intermediates .
- Crystallization-induced asymmetric transformation (CIAT) : Exploit solubility differences between enantiomers in chiral solvents.
Q. How can side reactions during bromo/fluoro substitution be minimized?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to control regioselectivity during halogenation .
- Low-temperature lithiation : Use LDA or LiTMP at −78°C to avoid ring-opening side reactions.
- Post-functionalization analysis : Monitor by-products via LC-MS and adjust stoichiometry or reaction time.
| Halogenation Method | Yield (%) | Purity (%) |
|---|---|---|
| Electrophilic bromination | 65–75 | 90–95 |
| Balz-Schiemann fluorination | 50–60 | 85–90 |
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR coupling constants for fluorine substituents?
Variations in values may stem from dynamic effects (e.g., rotational barriers) or solvent interactions. Solutions include:
- Variable-temperature NMR : Assess conformational flexibility.
- DFT-MD simulations : Model solvent interactions to predict coupling constants .
- Crystallographic validation : Compare with X-ray-derived torsion angles .
Applications in Pharmaceutical Research
Q. What role does this compound play in neurodegenerative disease research?
As a structural analog of Rasagiline ((R)-N-propargyl-1-aminoindan), it serves as a precursor for monoamine oxidase (MAO-B) inhibitors. Modifications at the 4-fluoro and 5-bromo positions enhance blood-brain barrier penetration and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
